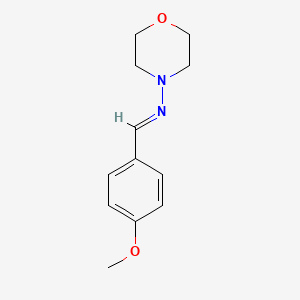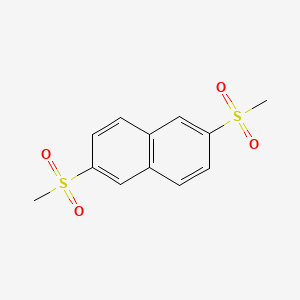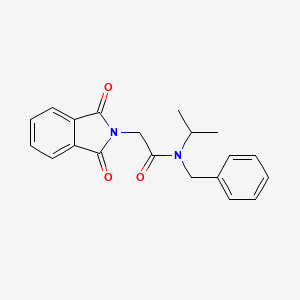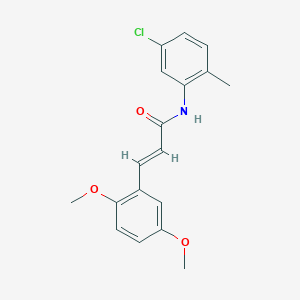![molecular formula C18H23ClN4O3 B5542249 2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide is a useful research compound. Its molecular formula is C18H23ClN4O3 and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.1458683 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Mode of Action Studies
Compounds structurally related to the given chemical, such as chloroacetanilide herbicides (like acetochlor), have been used in studies involving radiosynthesis for understanding their metabolism and mode of action. This research provides insights into how such compounds behave and interact at the molecular level (Latli & Casida, 1995).
Structural Analysis
The structural analysis of similar acetamide compounds is crucial in understanding their physical and chemical properties. For example, studies on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have revealed how molecular structures influence their interaction patterns, which is essential for designing more efficient and targeted compounds (Saravanan et al., 2016).
Antibacterial Activity
Derivatives of this compound have been explored for their antibacterial properties. Studies on similar 4-oxo-thiazolidine and 2-oxo-azetidine derivatives have shown moderate to good activity against various bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).
Inhibition Studies
Compounds with structural similarities have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). This research is significant in developing treatments for conditions like Alzheimer's disease, where enzyme inhibition plays a key role (Riaz et al., 2020).
Powder Diffraction Studies
Powder diffraction techniques have been used to characterize similar compounds like derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. Such studies help in understanding the crystalline nature and stability of these compounds (Olszewska et al., 2009).
DNA Interaction Analysis
Research has been conducted to understand how compounds like 2,5-bis(4-guanylphenyl)furan, structurally related to the given chemical, interact with DNA. These studies are significant in the field of drug design and understanding the molecular basis of drug-DNA interactions (Laughton et al., 1995).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,2,4-triazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3/c1-2-4-16-21-23(14-8-6-13(19)7-9-14)18(25)22(16)12-17(24)20-11-15-5-3-10-26-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVAKXCCCNSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)N1CC(=O)NCC2CCCO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)


![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)
